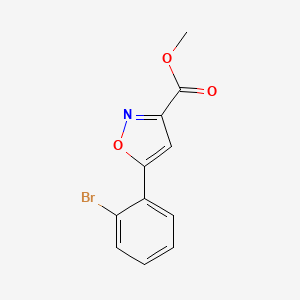

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIAHSKBAVGONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245210 | |

| Record name | Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-05-8 | |

| Record name | Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be used to facilitate the cycloaddition reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The isoxazole ring can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The compound can participate in (3+2) cycloaddition reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis yields:

†Calculated based on formula C₁₁H₈BrNO₃. ‡Yield for a structurally related ester derivative.

Key Observations:

Positional Isomerism: The position of the bromine atom on the phenyl ring (2-, 3-, or 4-) significantly impacts electronic properties and steric interactions.

Functional Group Variations : Replacement of the bromophenyl group with electron-donating substituents (e.g., 3,4-dimethoxyphenyl in CAS 517870-17-6) reduces molecular weight and alters biological activity, as seen in its targeting of MAPK pathways . Conversely, electron-withdrawing groups like nitro (e.g., 12h in ) enhance polarity, affecting binding affinity to enzymes such as pyrophosphatases .

Ester Group Modifications : Ethyl esters (e.g., Ethyl 5-[4-(methoxycarbonyl)phenyl]isoxazole-3-carboxylate) exhibit lower yields (41%) compared to methyl esters, possibly due to steric hindrance during synthesis .

Physicochemical and Spectral Properties

- HRMS-ESI Data : Brominated isoxazoles show distinct isotopic patterns due to bromine (e.g., 388.9776 [M+H]+ for 12h vs. 358.0081 [M+H]+ for 12i ). The target compound’s theoretical mass would align closely with its analogs (e.g., ~296 [M+H]+).

- NMR Signatures : The 2-bromophenyl group would produce characteristic splitting patterns in ¹H-NMR, similar to the 3-bromophenyl analog in , which shows aromatic protons at δ 6.99–8.00 ppm .

Biologische Aktivität

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biochemical properties, mechanisms of action, and various applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHBrN\O and a molecular weight of approximately 282.09 g/mol. The compound features an isoxazole ring, which is known for its role in various bioactive molecules, and a brominated phenyl group that enhances its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site of target enzymes, which alters their function. This mechanism is crucial for modulating various biochemical pathways.

- Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was tested against E. coli and Bacillus mycoides, displaying minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

- Antifungal Activity : It also exhibits antifungal properties against pathogens like Candida albicans, with MIC values suggesting significant antifungal potential .

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : It alters the expression of genes associated with cell growth and differentiation, which can lead to changes in cellular behavior such as increased apoptosis or altered proliferation rates.

- Metabolic Pathways : this compound affects the activity of enzymes involved in metabolic pathways, potentially leading to enhanced or inhibited metabolic processes depending on the context.

Research Applications

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a precursor for synthesizing pharmaceutical agents, it provides a foundation for developing new drugs targeting various diseases.

- Biochemical Studies : The compound is utilized in studies focusing on enzyme inhibitors and receptor modulators, contributing to our understanding of biochemical interactions.

Case Studies

Several studies highlight the biological activity of this compound:

- Antioxidant Properties : In vitro studies demonstrated that derivatives of isoxazoles, including this compound, exhibited significant antioxidant activity when tested on human primary fibroblasts and C. elegans models .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the isoxazole structure impact biological activity. For example, variations in the bromine substitution pattern have been linked to changes in enzyme binding affinity and inhibitory potency .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate?

The synthesis typically involves coupling reactions to introduce the bromophenyl group. For example, esterification of preformed isoxazole intermediates with methyl groups, followed by Suzuki-Miyaura cross-coupling to attach the 2-bromophenyl moiety. Grignard reactions (e.g., using CH₃MgX) may also be employed for functional group transformations, as seen in analogous isoxazole derivatives . Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical to enhance yield and purity.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : To confirm regiochemistry of the bromophenyl and ester groups, with ¹H and ¹³C NMR resolving substituent positions .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : Programs like SHELX refine crystal structures, providing bond lengths and angles critical for confirming stereochemistry .

- HPLC : To assess purity, especially for intermediates and final products .

Q. What safety protocols should be followed when handling this compound?

- Storage : Keep in a dry, ventilated environment at room temperature, away from heat and light, in tightly sealed containers .

- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact.

- Emergency Measures : In case of exposure, rinse affected areas with water and seek medical attention. Use CO₂ or dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can contradictions in NMR data for bromophenyl-substituted isoxazoles be resolved?

Discrepancies in peak splitting or coupling constants often arise from dynamic effects or steric hindrance. Advanced strategies include:

- 2D NMR (COSY, NOESY) : To differentiate between ortho, meta, and para substituent effects on ring protons .

- Computational Modeling : DFT calculations predict chemical shifts, aiding assignment of ambiguous signals .

- Comparative Analysis : Cross-reference with spectra of analogs like Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate to identify positional trends .

Q. How does bromine substitution (ortho vs. para) influence the compound’s reactivity and biological activity?

- Reactivity : Ortho-substituted bromine may sterically hinder electrophilic substitution reactions, whereas para-substituted derivatives often exhibit higher stability in coupling reactions .

- Biological Activity : Substituent position affects binding to targets like MAPK. For example, Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate shows MAPK inhibition, suggesting bromophenyl analogs could modulate similar pathways .

Q. What crystallographic software and parameters are optimal for resolving this compound’s structure?

- Software : SHELXL is widely used for small-molecule refinement. Key parameters include high-resolution data (≤1.0 Å) and twinning correction for accurate electron density maps .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (e.g., 100 K) crystallization to minimize thermal motion artifacts .

Q. How can researchers predict the biological targets of this compound using in silico methods?

- Molecular Docking : Tools like AutoDock Vina simulate binding to potential targets (e.g., MAPK) by analyzing steric and electronic complementarity .

- QSAR Modeling : Correlate structural features (e.g., bromine position, logP) with activity data from analogs to predict efficacy .

Methodological Notes

- Synthetic Optimization : Adjust stoichiometry of Grignard reagents (e.g., CH₃MgBr) to minimize byproducts in ester-to-ketone transformations .

- Crystallography : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine data accurately .

- Safety Compliance : Follow hazard codes (e.g., H315 for skin irritation) and disposal guidelines (P501) to meet regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.